Cas no 898754-99-9 ([2-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone)

[2-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone structure
898754-99-9 structure
Product Name:[2-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone
CAS-nummer:898754-99-9
MF:C17H15ClFNO
MW:303.758507013321
CID:1945670
PubChem ID:24725318
Update Time:2025-04-21

[2-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone Chemische en fysische eigenschappen

Naam en identificatie

    • [2-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone
    • CTK5G3952
    • AG-H-63743
    • 2'-Azetidinomethyl-4-chloro-3-fluorobenzophenone
    • 2'-AZETIDIN-1-YLMETHYL-4-CHLORO-3-FLUOROBENZOPHENONE
    • 1-{[2-(4-CHLORO-3-FLUOROBENZOYL)PHENYL]METHYL}AZETIDINE
    • AKOS016020729
    • SB51662
    • (2-(Azetidin-1-ylmethyl)phenyl)(4-chloro-3-fluorophenyl)methanone
    • [2-(1-Azetidinylmethyl)phenyl](4-chloro-3-fluorophenyl)methanone
    • DTXSID40643713
    • 898754-99-9
    • {2-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone
    • MDL: MFCD03842601
    • Inchi: 1S/C17H15ClFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
    • InChI-sleutel: ZSDKGSCBSHNIGO-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1F)C(C1=CC=CC=C1CN1CCC1)=O

Berekende eigenschappen

  • Exacte massa: 303.08300
  • Monoisotopische massa: 303.0826200Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 4
  • Complexiteit: 374
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 20.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.294
  • Kookpunt: 446.2°C at 760 mmHg
  • Vlampunt: 223.6°C
  • Brekindex: 1.609
  • PSA: 20.31000
  • LogboekP: 3.85370

[2-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone Prijsmeer >>

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